2,3-Butanedione-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 2,3-Butanedione-D6?

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Butanedione-D6

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (Diacetyl-D6), the deuterated isotopologue of 2,3-butanedione. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the spectroscopic profile, reactivity, and critical applications of this stable isotope-labeled compound. The primary focus is on its role as an internal standard for the quantitative analysis of its non-deuterated counterpart, a molecule of significant interest in the flavor industry and occupational health due to its association with severe respiratory diseases.

Introduction: The Significance of Isotopic Labeling

2,3-Butanedione, commonly known as diacetyl, is an alpha-diketone that occurs naturally as a byproduct of fermentation in products like butter, beer, and wine.[1] It is also synthesized for use as a flavoring agent to impart a distinct buttery character.[1][2] However, the importance of diacetyl extends beyond its sensory attributes; chronic inhalation exposure has been linked to severe and irreversible lung disease, most notably bronchiolitis obliterans, colloquially termed "popcorn lung".[3][4] This duality necessitates precise and accurate quantification in diverse matrices, from food products to environmental and biological samples.

This compound is the deuterium-labeled analogue of diacetyl, where the six hydrogen atoms of the two methyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques. It is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and chromatographic separation, yet it is easily distinguishable by its mass-to-charge ratio (m/z).[5] This guide elucidates the core chemical properties that underpin its utility and provides practical insights for its application.

Molecular Structure and Physicochemical Properties

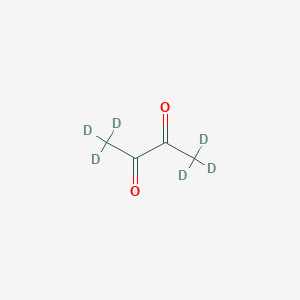

The fundamental characteristics of this compound define its handling, storage, and behavior in analytical systems. Its structure consists of a butane backbone with two ketone groups at the C2 and C3 positions, with the terminal methyl groups fully deuterated.

Diagram: Molecular Structure of this compound

Caption: Structure of 1,1,1,4,4,4-hexadeuteriobutane-2,3-dione.

Table 1: Core Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | [6][7] |

| Synonyms | Diacetyl-D6, Biacetyl-D6, 2,3-Butadione-D6 | [3][4] |

| CAS Number | 22026-37-5 | [3][4] |

| Molecular Formula | C₄D₆O₂ (or CD₃COCOCD₃) | [3][8] |

| Molecular Weight | ~92.13 g/mol | [3][6] |

| Appearance | Yellow Liquid to Yellow Semi-Solid | [4][8] |

| Purity | ≥98 atom % D | [8] |

| Boiling Point (non-deuterated) | 88 °C | [1] |

| Density (non-deuterated) | 0.981 g/mL | |

| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | [3][4] |

The physical properties of the deuterated form are very similar to the non-deuterated form. It is a volatile, yellow liquid with a pungent, buttery odor in dilute solutions.[1] Long-term stability is best ensured by storage at -20°C in a tightly sealed container to prevent degradation and evaporation.[3]

Spectroscopic Characterization: A Guide to Identification

The primary value of this compound lies in its distinct spectroscopic signature compared to its hydrogenous counterpart.

Mass Spectrometry (MS)

In MS, the six deuterium atoms result in a predictable mass shift of +6 Da for the molecular ion. This clear mass difference is the cornerstone of its use as an internal standard.

-

Expected Molecular Ion: The molecular ion [M]⁺ for C₄D₆O₂ will appear at m/z 92, whereas the non-deuterated form (C₄H₆O₂) is at m/z 86.

-

Fragmentation: The primary fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl groups, yielding two acylium ions. For the deuterated compound, this results in a characteristic fragment at m/z 46 (CD₃CO⁺), while the non-deuterated compound yields a fragment at m/z 43 (CH₃CO⁺).

Diagram: Key Mass Spectrometry Fragmentation

Caption: Primary EI fragmentation pathway for this compound.

Table 2: Comparison of Major Mass Fragments (Electron Ionization)

| Compound | Molecular Ion [M]⁺ (m/z) | Acylium Ion [M/2]⁺ (m/z) |

| 2,3-Butanedione-H6 | 86 | 43 |

| This compound | 92 | 46 |

Protocol: Sample Preparation for GC-MS Analysis of E-liquids[10]

-

Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by spiking known amounts of non-deuterated 2,3-butanedione into blank e-liquid matrix and adding a fixed concentration of the this compound internal standard solution.

-

Sample Preparation: Accurately weigh 1 g of the e-liquid sample into a 10-mL volumetric flask.

-

Extraction: Add the fixed amount of this compound internal standard. Dilute to the mark with ethanol.

-

Homogenization: Vortex the flask at 2,000 rpm for 5 minutes to ensure thorough mixing and extraction.

-

Clarification: Filter the resulting solution through a 0.22 µm syringe filter to remove any particulates.

-

Analysis: Inject the filtrate into the GC-MS system. Monitor the ion transitions for the analyte (e.g., m/z 86 -> 43) and the internal standard (m/z 92 -> 46).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The substitution of protons with deuterium fundamentally alters the resulting spectra.

-

¹H NMR: An ideal ¹H NMR spectrum of pure this compound would show no signals. In practice, a small residual signal around 2.3 ppm may be observed, corresponding to the isotopic impurity of the non-deuterated methyl protons. The absence of a major peak is a key indicator of successful deuteration.

-

¹³C NMR: The ¹³C spectrum provides rich information. The carbonyl carbon (C=O) signal will appear as a singlet around 195-200 ppm. The deuterated methyl carbon (-CD₃) signal will appear upfield and, due to coupling with deuterium (spin I=1), will split into a multiplet (a 1:3:6:7:6:3:1 septet).

-

²H (Deuterium) NMR: A single resonance will be observed in the deuterium spectrum, confirming the presence and chemical environment of the deuterium atoms.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the expected analyte peaks (e.g., Chloroform-d, CDCl₃).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into an NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved.

-

Analysis: Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, ²H).

Infrared (IR) Spectroscopy

The primary difference in the IR spectrum arises from the heavier mass of deuterium.

-

C-D Vibrations: The C-H stretching vibrations typically found around 2900-3000 cm⁻¹ will be absent. Instead, C-D stretching vibrations will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region.

-

Carbonyl Stretch: The strong, characteristic C=O stretching band will be largely unaffected by deuteration and will appear around 1700-1725 cm⁻¹.[9] This serves as a useful landmark in the spectrum.

Chemical Reactivity and Core Applications

The chemical reactivity of this compound is governed by its vicinal diketone functionality and is essentially identical to its non-deuterated form. It is incompatible with strong acids, bases, metals, and oxidizing or reducing agents.[1][10]

Primary Application: Isotope Dilution Mass Spectrometry

The premier application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered the "gold standard" for quantitative analysis.

Causality of Experimental Choice: Why use a stable isotope-labeled internal standard?

-

Minimizes Matrix Effects: Ion suppression or enhancement in the mass spectrometer source affects the analyte and the standard nearly identically, leading to a more accurate ratio.

-

Corrects for Sample Loss: Any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the internal standard, preserving the analytical ratio.

-

Improves Precision and Accuracy: By normalizing the analyte response to the standard's response, the method corrects for variations in instrument performance and sample volume, leading to highly reproducible results.

Diagram: Workflow for Quantitative Analysis using IDMS

Caption: Standard workflow for quantification using a stable isotope-labeled internal standard.

Safety and Handling

While a specific safety data sheet for the D6 version may be less common, the hazards should be assumed to be identical to those of 2,3-butanedione. It is classified as a flammable liquid (Hazard Class 3).[3]

-

Inhalation: The non-deuterated form is toxic upon inhalation and can cause severe respiratory irritation, potentially leading to irreversible lung damage with repeated exposure.[10][11][12]

-

Skin and Eye Contact: Causes skin irritation and serious eye damage.[12][13]

-

Flammability: Highly flammable liquid and vapor with a low flash point. Keep away from heat, sparks, and open flames.[10][11]

Handling Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Ground all equipment when transferring to prevent static discharge.[10]

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.

Conclusion

This compound is a vital tool for the scientific community. Its chemical properties, particularly its mass spectrometric and spectroscopic signatures, make it an indispensable internal standard for the accurate and precise quantification of diacetyl. Understanding its physicochemical characteristics, reactivity, and proper handling procedures is paramount for its effective and safe use in research and regulatory settings, ultimately enabling better monitoring of a compound with significant implications for both consumer products and public health.

References

-

PubChem. This compound | C4H6O2 | CID 12197630. National Institutes of Health. [Link][6]

-

Pharmaffiliates. This compound (Major) | CAS No : 22026-37-5. [Link][4]

-

Fisher Scientific. Safety Data Sheet - 2,3-Butanedione (UK). [Link][12]

-

PubMed. Modification of citrulline residues with 2,3-butanedione facilitates their detection by liquid chromatography/mass spectrometry. [Link][14]

-

MDPI. Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. [Link][15]

-

ResearchGate. Chemical Reactivity and Respiratory Toxicity of the -Diketone Flavoring Agents. [Link][17]

-

CORE. Matrix-isolation and solid state low temperature FT-IR study of 2,3-butanedione (diacetyl). [Link][18]

-

NIH. Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications. [Link][2]

-

Shimadzu. Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. [Link][19]

-

Doc Brown's Chemistry. Infrared spectrum of butanone. [Link][9]

-

OSTI.GOV. Quantitative Infrared Intensity Studies of Vapor-Phase Glyoxal, Methylglyoxal, and 2,3-Butanedione (Diacetyl) with Vibrational Assignments. [Link][20]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.usbio.net [dev.usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C4H6O2 | CID 12197630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 22026-37-5 | LGC Standards [lgcstandards.com]

- 8. This compound(mol non marquée 431-03-8) | CymitQuimica [cymitquimica.com]

- 9. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.es [fishersci.es]

- 13. bio.vu.nl [bio.vu.nl]

- 14. Modification of citrulline residues with 2,3-butanedione facilitates their detection by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2,3-Butanedione [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. shimadzu.com [shimadzu.com]

- 20. Quantitative Infrared Intensity Studies of Vapor-Phase Glyoxal, Methylglyoxal, and 2,3-Butanedione (Diacetyl) with Vibrational Assignments (Journal Article) | OSTI.GOV [osti.gov]

Synthesis and purification of 2,3-Butanedione-D6 for laboratory use.

An In-Depth Technical Guide for the Laboratory-Scale Synthesis and Purification of 2,3-Butanedione-D6

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of this compound (Diacetyl-D6) for laboratory applications, such as its use as an internal standard in mass spectrometry-based analyses. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the chosen methodologies. The core synthetic strategy employs a robust acid-catalyzed hydrogen-deuterium exchange, leveraging the inherent reactivity of the α-hydrogens in the parent diketone. Subsequent purification is achieved through a validated liquid-liquid extraction and fractional distillation workflow. Crucially, this guide establishes a self-validating system by integrating detailed quality control protocols, including ¹H NMR and GC-MS, to confirm chemical identity, purity, and isotopic enrichment.

Foundational Principles: The Mechanism of α-Deuteration

The synthesis of this compound from its non-labeled counterpart hinges on the chemical reactivity of the hydrogens on the carbons adjacent to the carbonyl groups (α-hydrogens). These protons are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base (an enolate). This inherent acidity allows for their replacement with deuterium atoms from a deuterated solvent source.

The exchange can be catalyzed by either acid or base.[1]

-

Base-Catalyzed Exchange: In the presence of a deuterated base (e.g., OD⁻ in D₂O), an α-hydrogen is abstracted to form an enolate intermediate. This enolate is then protonated (in this case, deuterated) by the D₂O solvent, installing a deuterium atom at the α-position.[2]

-

Acid-Catalyzed Exchange: Under acidic conditions (e.g., DCl in D₂O), the carbonyl oxygen is first protonated (deuterated), making the α-hydrogens even more acidic. A molecule of D₂O can then act as a weak base to remove an α-hydrogen, forming an enol intermediate. Tautomerization back to the keto form results in the incorporation of a deuterium atom at the α-position.[3]

For this guide, we will focus on the acid-catalyzed method, which is highly effective and can be readily implemented.[3][4] The reaction is driven to completion by using a large excess of the deuterium source (D₂O), ensuring that all six α-hydrogens are replaced.[3]

Synthesis Protocol: Acid-Catalyzed Deuterium Exchange

This protocol details the synthesis of this compound from 2,3-butanedione using deuterium chloride (DCl) as a catalyst in deuterium oxide (D₂O).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 5.0 g | ≥99% purity |

| Deuterium Oxide | D₂O | 20.03 | 50 mL | 99.8 atom % D |

| Deuterium Chloride (35 wt. % in D₂O) | DCl | 37.47 | 2.0 mL | Catalyst |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | For extraction |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | Drying agent |

Safety Precaution: 2,3-Butanedione is a volatile liquid with an intense odor and is a respiratory irritant.[5] Deuterium chloride is corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and workup of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-butanedione (5.0 g), deuterium oxide (50 mL), and deuterium chloride solution (2.0 mL).

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 24 to 48 hours. The extended reaction time, coupled with the large excess of D₂O, ensures the complete exchange of all six α-hydrogens.

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the cooled, biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The product will preferentially move into the organic phase.

-

Combine and Dry: Combine the organic extracts in a 250 mL Erlenmeyer flask. Add anhydrous magnesium sulfate (~10 g), swirl, and let it stand for 15-20 minutes to remove residual D₂O.

-

Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the magnesium sulfate. The resulting solution is the crude product dissolved in diethyl ether.

Purification: Isolation of High-Purity Product

The primary impurities in the crude product solution are the low-boiling extraction solvent (diethyl ether, b.p. 34.6 °C) and any high-boiling, non-volatile residues. Fractional distillation is an ideal method for separating the desired product (b.p. ~88 °C) from these components.[5]

Purification Workflow Diagram

Caption: Workflow for the purification of this compound by fractional distillation.

Step-by-Step Distillation Procedure

-

Setup: Assemble a fractional distillation apparatus using the flask containing the crude product solution. A short Vigreux column is sufficient for this separation.

-

Solvent Removal: Gently heat the distillation flask using a water bath. The diethyl ether will begin to distill at approximately 35 °C. Collect this first fraction in a receiving flask cooled in an ice bath.

-

Product Collection: Once all the diethyl ether has been removed, the temperature at the still head will drop before rising again. Increase the heating mantle temperature. Collect the second fraction, which distills at a stable temperature of approximately 88 °C. This fraction is the purified this compound. It should appear as a clear, yellow liquid.

-

Completion: Stop the distillation when the temperature begins to rise above 90 °C or when only a small residue remains in the distillation flask.

-

Yield Calculation: Weigh the collected product and calculate the percentage yield.

Quality Control: A Self-Validating Protocol

Verification of the final product's identity, purity, and isotopic enrichment is paramount. The combination of ¹H NMR and GC-MS provides a comprehensive and definitive characterization.

¹H NMR Spectroscopy

The success of the deuteration is most directly observed by ¹H NMR. The spectrum of the starting material, 2,3-butanedione, shows a single sharp peak around 2.3 ppm corresponding to the six equivalent methyl protons.[6]

-

Expected Result: The ¹H NMR spectrum of the purified this compound should show a dramatic reduction or complete absence of the signal at 2.3 ppm. The presence of a small residual peak indicates incomplete deuteration. The solvent peak (e.g., CDCl₃ at 7.26 ppm) serves as an internal reference.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis serves two critical functions: it confirms the molecular weight, thereby verifying the incorporation of deuterium, and it assesses the chemical purity of the sample.[7][8]

-

Purity Assessment: The GC chromatogram should display a single major peak at the retention time corresponding to 2,3-butanedione. The absence of other significant peaks confirms high chemical purity.

-

Isotopic Enrichment Analysis: The mass spectrum provides the most crucial data for validation. The molecular ion (M⁺) peak for the starting material is at m/z 86. For the fully deuterated product (D6), the molecular ion peak should be at m/z 92.[9]

Isotopic Enrichment Calculation: Isotopic enrichment is a measure of the percentage of hydrogen sites that have been replaced by deuterium.[10] It is not the same as the abundance of the D6 species.[10] A detailed analysis of the molecular ion cluster in the mass spectrum allows for the calculation of the relative abundances of all isotopologues (D6, D5, D4, etc.). From this, the overall isotopic enrichment can be accurately determined.[11][12]

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key ¹H NMR Signal |

| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 86 | Singlet at ~2.3 ppm |

| This compound | C₄D₆O₂ | 92.13 | 92 | Signal at ~2.3 ppm absent |

References

-

Química Organica.org. (n.d.). Hydrogen - Deuterium exchange. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Superacid-catalysed α-deuteration of ketones with D₂O. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. Retrieved from [Link]

-

Hine, J., et al. (n.d.). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Retrieved from [Link]

-

Wikipedia. (n.d.). Diacetyl. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2,3-Butanediol GC-MS (2 TMS) - 70eV, Positive (HMDB0003156). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Butanedione. Retrieved from [Link]

-

CORESTA. (n.d.). Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Enhanced 2,3-Butanediol Purification Using a Hybrid Extraction Process. Retrieved from [Link]

- Google Patents. (n.d.). US2462107A - Process for preparation of diacetyl.

-

National Center for Biotechnology Information. (2014). Profiling of Stable Isotope Enrichment in Specialized Metabolites Using Liquid Chromatography and Multiplexed Nonselective Collision-Induced Dissociation. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Natural isotope correction improves analysis of protein modification dynamics. PubMed. Retrieved from [Link]

Sources

- 1. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 5. Synthesize of Diacetyl_Chemicalbook [chemicalbook.com]

- 6. 2,3-Butanedione(431-03-8) 1H NMR [m.chemicalbook.com]

- 7. coresta.org [coresta.org]

- 8. shimadzu.com [shimadzu.com]

- 9. This compound | C4H6O2 | CID 12197630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. Profiling of stable isotope enrichment in specialized metabolites using liquid chromatography and multiplexed nonselective collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural isotope correction improves analysis of protein modification dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment and Stability of 2,3-Butanedione-D6

Abstract

This technical guide provides a comprehensive overview of 2,3-Butanedione-D6 (Diacetyl-D6), a deuterated analogue of the volatile diketone, 2,3-butanedione. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the critical aspects of its synthesis, the rigorous assessment of its isotopic enrichment, and a thorough analysis of its chemical stability. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for the effective use of this compound as an internal standard in quantitative mass spectrometry and as a tracer in metabolic research.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in regulated bioanalysis and pharmacokinetic studies, stable isotope-labeled internal standards (SIL-IS) are indispensable.[1] Deuterated compounds, such as this compound, are chemically analogous to their protium counterparts, exhibiting nearly identical physicochemical properties. This ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in mass spectrometry.[2] The mass shift introduced by the deuterium labels allows for their clear differentiation from the unlabeled analyte, enabling precise and accurate quantification. This compound, with its six deuterium atoms replacing the hydrogens on the two methyl groups, serves as a robust internal standard for the analysis of its unlabeled counterpart, a significant flavor compound and a metabolite of interest.[3][4]

The efficacy of any SIL-IS is contingent on two core attributes: high isotopic enrichment and proven stability. Insufficient isotopic purity can lead to cross-signal interference with the analyte, while isotopic instability (i.e., hydrogen-deuterium exchange) can compromise the integrity of quantitative data over time. This guide will address these critical parameters in the context of this compound.

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is typically achieved through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction, leveraging the acidity of the α-hydrogens adjacent to the carbonyl groups.[1][5][6] Understanding this synthesis pathway is crucial as it dictates the final isotopic distribution and potential impurities.

The Underlying Chemistry: Enolate-Mediated H/D Exchange

The α-protons of ketones are acidic due to the resonance stabilization of the resulting enolate anion. In the presence of a base and a deuterium source, such as deuterium oxide (D₂O), these protons can be reversibly removed and replaced with deuterium.[5][6]

The reaction for 2,3-butanedione proceeds as follows:

-

A base (e.g., OD⁻ in D₂O) abstracts an α-proton from one of the methyl groups, forming an enolate intermediate.

-

The enolate is then deuterated by reacting with a D₂O molecule, regenerating the basic catalyst (OD⁻).

-

This process is repeated until all six α-protons have been exchanged for deuterium atoms.

To drive the equilibrium towards the fully deuterated product (D6), a significant excess of D₂O is required. The choice of base is also critical; a strong enough base is needed to facilitate deprotonation, but harsh conditions can promote side reactions such as aldol condensation. Common catalysts include deuterated alkali hydroxides (e.g., NaOD) or organic bases like pyrrolidine in D₂O.[7]

Diagram: Synthesis Workflow Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Verification of Isotopic Enrichment

Confirming the isotopic enrichment and distribution (i.e., the relative abundance of D0 to D6 species) is a critical quality control step. This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[8]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS, often coupled with gas chromatography (GC-MS), is a powerful tool for determining isotopic purity.[5][8] The high resolving power allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol: GC-MS for Isotopic Distribution

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Column: Use a non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) suitable for volatile organic compounds.

-

Injection: 1 µL split injection (e.g., 50:1 split ratio) to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 200°C) to ensure good separation.

-

A validated method for the unlabeled compound can be adapted.[9][10]

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of all possible isotopologues (e.g., m/z 86 to 93).

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ion ([M]⁺) of each isotopologue (D0 to D6). The nominal m/z values are 86 (D0), 87 (D1), 88 (D2), 89 (D3), 90 (D4), 91 (D5), and 92 (D6).

-

Integrate the peak area for each isotopologue.

-

Correct the observed peak areas for the natural abundance of ¹³C.

-

Calculate the percentage of each isotopologue and the overall isotopic enrichment.

-

Table 1: Isotopic Distribution Data for a Representative Lot of this compound

| Isotopologue | Molecular Formula | Nominal m/z ([M]⁺) | Relative Abundance (%) |

| D0 | C₄H₆O₂ | 86 | < 0.1 |

| D1 | C₄H₅DO₂ | 87 | < 0.1 |

| D2 | C₄H₄D₂O₂ | 88 | 0.1 |

| D3 | C₄H₃D₃O₂ | 89 | 0.3 |

| D4 | C₄H₂D₄O₂ | 90 | 1.2 |

| D5 | C₄HD₅O₂ | 91 | 5.4 |

| D6 | C₄D₆O₂ | 92 | 93.0 |

| Total Isotopic Purity (D6) | ≥ 98% (D5+D6) |

Note: Data is illustrative and will vary by synthesis batch.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides complementary information to MS. While MS gives the overall isotopic distribution, NMR can confirm the location of the deuterium labels. A combination of ¹H and ²H NMR is a robust method for determining isotopic abundance.[11][12]

-

¹H NMR: In a highly enriched sample of this compound, the proton signal corresponding to the methyl groups should be significantly attenuated. By integrating this residual proton signal against a certified quantitative internal standard, the amount of remaining hydrogen can be precisely calculated.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated methyl groups. Integration of this signal provides a direct measure of the deuterium content.

Diagram: Analytical Workflow for Isotopic Enrichment

Caption: Dual-technique workflow for verifying isotopic enrichment.

Stability Assessment: The Challenge of H/D Exchange

The primary stability concern for this compound is the potential for back-exchange of deuterium for hydrogen, particularly in the presence of protic solvents or acidic/basic contaminants.[1] The C-D bond is stronger than the C-H bond, which is the basis of the kinetic isotope effect that can improve metabolic stability in some deuterated drugs.[2] However, the same enolization mechanism that allows for its synthesis can also facilitate unwanted H/D exchange in solution.

Factors Influencing Stability

-

pH: The rate of H/D exchange is catalyzed by both acids and bases. The exchange rate is at its minimum around pH 2-3 and increases significantly at higher and lower pH values.[1] Therefore, exposure to strong acids or bases should be strictly avoided.

-

Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for back-exchange. While the reaction is slow in neutral aprotic solvents (e.g., acetonitrile, dichloromethane), the presence of trace amounts of water can be sufficient to cause gradual degradation over time.

-

Temperature: Higher temperatures accelerate the rate of H/D exchange. Therefore, long-term storage should be at low temperatures.

-

Light: While less of a concern for H/D exchange, photodecomposition is a potential degradation pathway for many organic molecules. Storage in amber vials is a prudent measure.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following practices are recommended:

-

Long-Term Storage: Store as a neat solid or liquid, or as a solution in a high-purity aprotic solvent (e.g., acetonitrile), at -20°C or below.

-

Working Solutions: Prepare fresh working solutions in the analytical mobile phase or a compatible aprotic solvent. If aqueous or protic solvents are necessary, solutions should be used promptly.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture.

-

Vials: Use amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching of contaminants.

Experimental Protocol: Assessing Stability and H/D Exchange

-

Solution Preparation: Prepare solutions of this compound in various solvents (e.g., acetonitrile, methanol, water at different pH values).

-

Time Points: Store aliquots of these solutions under different conditions (e.g., room temperature, 4°C, -20°C).

-

Analysis: At specified time intervals (e.g., 0, 24h, 1 week, 1 month), analyze the samples using the GC-MS method described in Section 3.1.

-

Evaluation: Monitor for any increase in the relative abundance of lower-deuterated isotopologues (D0-D5), which would indicate back-exchange.

Conclusion

This compound is a high-fidelity tool for quantitative analysis when its synthesis, purity, and stability are well-understood and controlled. A robust synthesis strategy based on base-catalyzed H/D exchange can yield material with high isotopic enrichment. Rigorous verification of this enrichment using orthogonal analytical techniques like HRMS and qNMR is a mandatory quality control step. Furthermore, adherence to strict storage and handling protocols is paramount to prevent H/D back-exchange and maintain the isotopic integrity of the standard. By implementing the principles and protocols outlined in this guide, researchers can confidently employ this compound to achieve accurate and reproducible results in their analytical endeavors.

References

-

Chen, L., Li, Y., Ju, Y., & Wang, Y. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(19), e9357. [Link]

-

Deshpande, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(44), 5293-5301. [Link]

-

Giraudeau, P., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Li, J., et al. (2014). A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 533-539. [Link]

-

Tee, O. S., & Iyengar, N. R. (1985). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry, 63(8), 2067-2073. [Link]

-

Benito-Arenas, R., et al. (2019). Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D-Label. Chemistry – A European Journal, 25(6), 1469-1473. [Link]

-

Giraudeau, P., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Remaud, G. S., & Akoka, S. (2007). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Magnetic Resonance in Chemistry, 45(S1), S132-S138. [Link]

-

Zhang, H., et al. (2022). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols, 3(3), 101569. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12197630, this compound. [Link]

-

Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts. [Link]

-

Warkentin, J., & Tee, O. S. (1966). Relative Rates of Base-Catalyzed Enolization of 2-Butanone. Journal of the American Chemical Society, 88(23), 5540-5541. [Link]

-

Singh, S., et al. (2023). Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. Chemical Communications, 59(1), 85-88. [Link]

-

Shimadzu Corporation. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Application News No. 03-GCMS-406-EN. [Link]

-

Yaylayan, V. A., & Mandeville, S. (1994). Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems. Journal of Agricultural and Food Chemistry, 42(3), 771-775. [Link]

-

D'Agostino, L. A., et al. (2018). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of The American Society for Mass Spectrometry, 29(11), 2320-2323. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Meeting Presentation. [Link]

-

Melvin, M. S., et al. (2016). Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry. CORESTA Congress, Smoke Science/Product Technology Joint Study Groups. [Link]

-

Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Journal of Analytical & Pharmaceutical Research, 4(4). [Link]

-

Aprile, C., et al. (2001). Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Molecular Sieves, 1, 1-6. [Link]

-

Rudzki, P. J., & Plenis, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. [Link]

-

Konermann, L., et al. (2011). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. Chemical Society Reviews, 40(3), 1224-1234. [Link]

-

Deshpande, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(44), 5293-5301. [Link]

Sources

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. This compound | C4H6O2 | CID 12197630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. shimadzu.com [shimadzu.com]

- 10. coresta.org [coresta.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to High-Purity 2,3-Butanedione-D6 for Advanced Research

For researchers, scientists, and drug development professionals, the precise and strategic use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. Among these, deuterated compounds stand out for their utility in mass spectrometry-based quantification and for elucidating metabolic pathways through the kinetic isotope effect. This guide provides an in-depth technical overview of high-purity 2,3-Butanedione-D6, a valuable tool for a range of applications. We will explore the critical importance of purity, the analytical methodologies for its verification, best practices for handling and storage, and key suppliers in the commercial landscape.

The Criticality of High Purity in Deuterated Standards

The utility of a deuterated compound like this compound is fundamentally tied to its isotopic and chemical purity. In quantitative bioanalysis, for instance, it is often employed as an internal standard.[1][2] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.[2][3] Any unlabeled (D0) counterpart present as an impurity in the deuterated standard can artificially inflate the measured concentration of the endogenous analyte, leading to inaccurate results. Similarly, chemical impurities can introduce interfering signals or degrade the sample. Therefore, a thorough understanding and verification of the purity specifications from commercial suppliers are paramount.

Selecting a Commercial Supplier: A Workflow for Ensuring Quality

The selection of a reliable supplier for high-purity this compound is a critical first step that can significantly impact the validity of experimental outcomes. Researchers should not only consider the quoted isotopic enrichment but also the supplier's quality control processes and the comprehensiveness of the documentation they provide.

Below is a logical workflow for selecting a suitable supplier:

Caption: A logical workflow for the selection of a commercial supplier for high-purity this compound.

Leading Commercial Suppliers of this compound

Several reputable suppliers specialize in the synthesis and provision of high-purity deuterated compounds. Below is a comparative summary of offerings for this compound from prominent vendors.

| Supplier | Product Number | Stated Isotopic Purity | Chemical Formula | CAS Number | Additional Information |

| CDN Isotopes | D-3232 | 98 atom % D | CD3COCOCD3 | 22026-37-5 | Flammable liquid, store refrigerated.[4] |

| LGC Standards | TRC-B690033 | Not explicitly stated on product page, requires CoA | C4D6O2 | 22026-37-5 | Sold by Toronto Research Chemicals (TRC).[5][6] |

| Santa Cruz Biotechnology | sc-224424 | Not explicitly stated on product page, refer to CoA | C4O2D6 | 22026-37-5 | Classified as a Dangerous Good for transport.[7][8][9][10] |

| Pharmaffiliates | PA STI 015770 | "Major" deuterated species | C4D6O2 | 22026-37-5 | Appearance: Yellow Oil to Yellow Semi-Solid.[6] |

Note: The level of detail on product pages can vary. It is always recommended to request a Certificate of Analysis for lot-specific data.

Decoding the Certificate of Analysis (CoA): Your Guarantee of Quality

The Certificate of Analysis is a critical document that provides a detailed quality assessment of a specific batch of the compound. Researchers should meticulously review the CoA before using the material. A comprehensive CoA for this compound should include:

-

Product Information: Name, catalog number, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., liquid, solid), color.

-

Isotopic Purity: The percentage of deuterium enrichment (e.g., atom % D). This is often determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

-

Chemical Purity: The percentage of the desired chemical entity, irrespective of isotopic composition. This is typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[11][12]

-

Analytical Methods: A brief description of the techniques used for quality control.

-

Storage Conditions: Recommended storage temperature and conditions (e.g., refrigerated, under inert atmosphere).

Verifying Purity: A Guide to In-House Quality Control

While suppliers provide a CoA, it is good laboratory practice, particularly for critical applications, to perform in-house verification of the compound's identity and purity. The following are detailed protocols for the two primary analytical techniques used for this purpose.

Experimental Protocol 1: Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the isotopic labeling pattern and quantifying the level of deuteration.[13][14]

Objective: To determine the isotopic enrichment of this compound by ¹H and/or ²H NMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, Acetone-d6).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify and integrate any residual proton signals corresponding to the methyl groups of 2,3-Butanedione.

-

The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or by assuming the total signal corresponds to the non-deuterated fraction.

-

-

²H (Deuterium) NMR Analysis:

Causality Behind Choices: ¹H NMR is highly sensitive and allows for the detection of very low levels of residual protons, making it excellent for assessing high levels of deuteration. ²H NMR provides direct evidence of deuteration and can be used for quantification, though it is a less sensitive nucleus than ¹H.[15]

Experimental Protocol 2: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the chemical purity of volatile compounds like 2,3-Butanedione.[11][16] It separates the compound from any non-volatile impurities and provides both retention time and mass spectral data for identification.

Objective: To determine the chemical purity of this compound and identify any volatile impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.[11]

-

Perform serial dilutions to create a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., HP-5ms).[17]

-

Injection: Inject 1 µL of the sample solution in splitless or split mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all volatile components.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-200.

-

-

Data Analysis:

-

The peak corresponding to this compound should be identified by its retention time and mass spectrum (molecular ion at m/z 92).

-

Chemical purity is calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram.

-

Causality Behind Choices: The choice of a non-polar GC column is based on the volatility and relatively non-polar nature of 2,3-Butanedione. Electron ionization provides characteristic fragmentation patterns that aid in the identification of the parent compound and any impurities.

In-House Quality Control Workflow

The following diagram illustrates a comprehensive workflow for the in-house quality control of commercially supplied this compound.

Caption: A comprehensive workflow for the in-house quality control of this compound.

Best Practices for Handling and Storage

To maintain the high purity of this compound, proper handling and storage procedures are essential. Deuterated compounds can be susceptible to H-D exchange with atmospheric moisture, which would compromise their isotopic integrity.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended refrigerated temperature.[4]

-

Handling: When handling the compound, work in a dry environment, such as a glove box or under a stream of inert gas. Use dry glassware and syringes to prevent contamination with water.

-

Aliquoting: For long-term use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Applications in Research and Drug Development

High-purity this compound is a versatile tool with several key applications in advanced research:

-

Internal Standard in Bioanalysis: As previously mentioned, its primary use is as an internal standard for the accurate quantification of unlabeled 2,3-Butanedione in various matrices using LC-MS or GC-MS.[1][2] The deuterated standard's chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample processing and analysis, thereby correcting for variability.[18][19]

-

Metabolic Studies and the Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[20][21] By using deuterated compounds, researchers can investigate metabolic pathways and the enzymes responsible for drug metabolism, such as cytochrome P450s.[20][22] This principle is also being explored in drug development to create "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life.[23]

Conclusion

The selection and use of high-purity this compound require a comprehensive understanding of its chemical and isotopic properties. By carefully selecting a reputable supplier, diligently reviewing the Certificate of Analysis, and implementing robust in-house quality control and handling procedures, researchers can ensure the integrity of their experiments and the reliability of their data. The applications of this and other deuterated compounds continue to expand, making them indispensable tools in the fields of drug discovery, metabolism, and quantitative bioanalysis.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(11), 1433–1438. Retrieved from [Link]

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 6(8), 5046–5054. Retrieved from [Link]

-

Wikipedia. (2024). Deuterated drug. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. N. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625–634. Retrieved from [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Ofori, E., & Antwi, S. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 136-144. Retrieved from [Link]

-

Singh, R., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(34), 4415-4423. Retrieved from [Link]

-

Shimadzu. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Retrieved from [Link]

-

Li, M., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Retrieved from [Link]

-

OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]

-

NIST. (n.d.). 2,3-Butanedione. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]

-

Le, T. T., et al. (2018). A simple protocol for the production of highly deuterated proteins for biophysical studies. Biophysical reviews, 10(1), 121-131. Retrieved from [Link]

-

CORESTA. (2016). Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8213. Retrieved from [Link]

-

Cluzeau Info Labo. (n.d.). CDN Isotopes : CIL. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 6. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. coresta.org [coresta.org]

- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Portico [access.portico.org]

- 23. Deuterated drug - Wikipedia [en.wikipedia.org]

The Isotopic Distinction: A Technical Guide to 2,3-Butanedione and 2,3-Butanedione-D6 for Advanced Research Applications

Introduction: Beyond the Elemental Composition

In the landscape of scientific research, particularly in pharmacology, metabolomics, and food science, precision and accuracy are paramount. The α-diketone, 2,3-butanedione, also known as diacetyl, is a molecule of significant interest due to its role as a natural fermentation byproduct and a widely used flavoring agent.[1] Its quantification is crucial for quality control in the food and beverage industry and for toxicological studies, given concerns about its potential respiratory effects with occupational exposure. To achieve the rigorous analytical standards required in these fields, the use of stable isotope-labeled internal standards has become indispensable. This guide provides an in-depth technical exploration of the key differences between 2,3-butanedione and its deuterated analogue, 2,3-butanedione-D6, offering researchers and drug development professionals the foundational knowledge to leverage these differences for robust and reliable quantification.

Core Molecular Differences: The Impact of Deuterium Labeling

At its core, the distinction between 2,3-butanedione and this compound lies in the isotopic composition of the hydrogen atoms within their methyl groups. In this compound, the six hydrogen atoms (protium, ¹H) of the two methyl groups are replaced with deuterium (²H or D), a stable isotope of hydrogen containing one proton and one neutron. This seemingly subtle alteration has profound implications for the molecule's physicochemical properties and its behavior in various analytical techniques.

Caption: Structural comparison of 2,3-Butanedione and this compound.

The primary consequence of this isotopic substitution is an increase in molecular weight. While chemically identical in terms of reactivity, the difference in mass is the cornerstone of their differentiation in mass spectrometry.

| Property | 2,3-Butanedione | This compound |

| Molecular Formula | C₄H₆O₂ | C₄D₆O₂[2] |

| Molecular Weight | 86.09 g/mol | 92.13 g/mol [2][3] |

| CAS Number | 431-03-8 | 22026-37-5[2] |

Physicochemical Properties: Subtle yet Significant Variations

While the chemical reactivity remains largely unchanged, the substitution of protium with the heavier deuterium isotope can lead to subtle differences in physicochemical properties. These are primarily due to the lower zero-point energy of the C-D bond compared to the C-H bond, resulting in a slightly stronger and shorter bond.

| Property | 2,3-Butanedione | This compound |

| Boiling Point | 88 °C[1] | Slightly lower than 2,3-Butanedione (expected) |

| Melting Point | -3 to -4 °C | Slightly different from 2,3-Butanedione (expected) |

| Density | ~0.98 g/mL | Slightly higher than 2,3-Butanedione (expected) |

| Refractive Index | ~1.394 | Slightly different from 2,3-Butanedione (expected) |

These minor variations can sometimes lead to slight differences in chromatographic retention times, a phenomenon known as the "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is a critical consideration when developing and validating analytical methods.

Analytical Divergence: A Tale of Two Spectrums

The most significant and analytically useful difference between 2,3-butanedione and its deuterated form is their distinct mass spectra. In mass spectrometry, molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Due to the 6-dalton mass difference, the molecular ions and major fragment ions of this compound will appear at m/z values that are 6 units higher than those of 2,3-butanedione.

Mass Spectrum of 2,3-Butanedione

-

Molecular Ion (M+) : m/z 86

-

Major Fragment Ion (CH₃CO⁺) : m/z 43

Mass Spectrum of this compound

-

Molecular Ion (M+) : m/z 92

-

Major Fragment Ion (CD₃CO⁺) : m/z 46

This clear separation in the mass spectrum allows for the simultaneous detection and quantification of both compounds without mutual interference, which is the fundamental principle behind the use of this compound as an internal standard.

The Role of this compound as an Internal Standard: A Self-Validating System

In quantitative analysis, particularly with complex matrices like food, beverages, and biological samples, an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte during extraction and analysis but be distinguishable by the detector. This compound perfectly fulfills these criteria for the quantification of 2,3-butanedione.

Sources

Unlocking Cellular Acetyl-CoA Dynamics: A Technical Guide to the Application of Deuterated Diacetyl in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate dance of cellular metabolism relies on the precise regulation of key metabolites, among which acetyl-CoA stands as a central hub. Its involvement in energy production, biosynthesis, and epigenetic regulation through protein acetylation underscores the critical need for robust tools to dissect its dynamics. Stable isotope tracing has emerged as a powerful methodology for this purpose. This technical guide delves into the novel application of deuterated diacetyl as a metabolic tracer to probe the complexities of acetyl-CoA metabolism. We will explore the underlying principles, experimental design, analytical methodologies, and data interpretation, providing a comprehensive framework for researchers to leverage this innovative tool in their metabolic investigations. This guide moves beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Centrality of Acetyl-CoA and the Power of Stable Isotope Tracing

Acetyl-coenzyme A (acetyl-CoA) is a pivotal metabolite, positioned at the crossroads of carbohydrate, fat, and protein metabolism. It serves as the primary substrate for the tricarboxylic acid (TCA) cycle, the engine of cellular energy production. Beyond its bioenergetic role, acetyl-CoA is the sole donor of acetyl groups for a myriad of biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and ketone bodies.[1][2] Furthermore, the availability of acetyl-CoA directly influences the epigenetic landscape of the cell through the acetylation of proteins, most notably histones, a post-translational modification that regulates gene expression.[3][4][5]

Given its central role, dysregulation of acetyl-CoA metabolism is implicated in a wide range of pathologies, including metabolic disorders like diabetes and obesity, neurodegenerative diseases, and cancer.[4][5] Understanding the flux through acetyl-CoA-dependent pathways is therefore of paramount importance for both basic research and drug development.

Stable isotope tracers, particularly those labeled with deuterium (²H), offer a powerful and non-invasive means to track the flow of atoms through metabolic networks.[6][7] Unlike radioactive isotopes, stable isotopes are safe to handle and can be used in a wide range of experimental systems, from cell culture to in vivo studies in humans.[8][9] The introduction of a deuterated substrate allows for the differentiation of the tracer-derived pool from the endogenous, unlabeled pool of a metabolite, enabling the quantification of metabolic fluxes.[6]

Deuterated Diacetyl: A Novel Tracer for Acetyl-CoA Metabolism

While deuterated glucose and acetate have been traditionally used to study acetyl-CoA metabolism, this guide introduces the application of deuterated diacetyl (butane-2,3-dione). Diacetyl is a naturally occurring compound, known for its buttery flavor, and is a byproduct of fermentation.[10][11][12] Its metabolism in mammalian systems, though less characterized than that of glucose or acetate, proceeds through pathways that directly feed into the acetyl-CoA pool. This makes deuterated diacetyl a potentially valuable tool for probing specific aspects of acetyl-CoA dynamics.

The Metabolic Fate of Diacetyl

Diacetyl is primarily metabolized through reduction to acetoin and subsequently to 2,3-butanediol.[12] However, a key metabolic route for our interest as a tracer involves its conversion to acetyl-CoA. This can occur through the action of various enzymes that can cleave the diketone structure. The proposed metabolic entry of deuterated diacetyl into the acetyl-CoA pool is depicted below.

Caption: Proposed metabolic pathway of deuterated diacetyl.

The use of deuterated diacetyl offers a unique entry point into the cellular acetyl-CoA pool, potentially revealing compartmentalization or pathway preferences that may not be apparent with other tracers.

Experimental Design and Methodologies

The successful application of deuterated diacetyl as a metabolic tracer hinges on a well-designed experiment and the use of appropriate analytical techniques.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with deuterium from deuterated diacetyl.

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of deuterated diacetyl. The optimal concentration and labeling duration should be determined empirically for each cell type and experimental question.

-

Time Course: Harvest cells at various time points to monitor the kinetics of isotope incorporation into downstream metabolites.

-

Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extract metabolites using a suitable solvent system (e.g., 80% methanol).

Analytical Techniques for Detecting Deuterated Metabolites

The detection and quantification of deuterated metabolites are typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds.[13] Metabolites are derivatized to increase their volatility before being separated by GC and detected by MS. The mass shift due to deuterium incorporation can be readily observed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of metabolites, including non-volatile compounds.[13][15] LC separates the metabolites, and the MS detects the mass-to-charge ratio, allowing for the quantification of different isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the position of the deuterium label within a molecule.[8][13] While generally less sensitive than MS, NMR is a powerful tool for elucidating metabolic pathways.

The choice of analytical platform will depend on the specific metabolites of interest and the level of detail required for the study.

Caption: General experimental workflow for metabolic tracing.

Applications in Metabolic Research

The ability to trace the fate of deuterated diacetyl opens up several exciting avenues for metabolic research.

Quantifying Acetyl-CoA Flux to the TCA Cycle

By measuring the incorporation of deuterium into TCA cycle intermediates such as citrate, succinate, and malate, researchers can quantify the contribution of diacetyl-derived acetyl-CoA to mitochondrial energy metabolism.[1][16] This can provide insights into how different nutrient sources fuel the TCA cycle under various physiological and pathological conditions.

| TCA Cycle Intermediate | Expected Mass Shift (per acetyl-CoA) |

| Citrate | +3 |

| α-Ketoglutarate | +2 |

| Succinate | +2 |

| Fumarate | +2 |

| Malate | +2 |

Table 1: Expected mass shifts in TCA cycle intermediates following labeling with deuterated acetyl-CoA (d3).

Probing De Novo Lipogenesis

De novo lipogenesis, the synthesis of fatty acids from acetyl-CoA, is a critical anabolic pathway. By tracking the incorporation of deuterium from deuterated diacetyl into newly synthesized fatty acids, it is possible to measure the rate of lipogenesis.[17] This has significant implications for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Investigating Protein Acetylation Dynamics

Perhaps one of the most powerful applications of deuterated diacetyl is in the study of protein acetylation.[3][4][5] By providing a source of deuterated acetyl-CoA, this tracer allows for the quantification of the turnover rate of acetyl groups on specific proteins, including histones.[3][4] This can reveal how cellular signaling pathways and environmental stimuli impact the epigenome and proteome.

Protocol for Analyzing Protein Acetylation:

-

Isotope Labeling: Label cells with deuterated diacetyl as described previously.

-

Protein Extraction and Digestion: Extract total protein and digest it into peptides using an enzyme such as trypsin.

-

Enrichment of Acetylated Peptides: Use antibodies specific for acetylated lysine residues to enrich for acetylated peptides.[18]

-

LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS to identify the sites of acetylation and quantify the incorporation of deuterium.[18][19]

The ratio of the deuterated to the non-deuterated form of a specific acetylated peptide provides a direct measure of the rate of acetylation at that site.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments requires specialized software and a solid understanding of metabolic modeling. The primary output is the mass isotopomer distribution (MID) for each metabolite of interest, which represents the fractional abundance of each isotopologue. From the MIDs, various metabolic parameters can be calculated, including:

-

Fractional Contribution: The proportion of a metabolite pool that is derived from the tracer.

-

Metabolic Flux: The rate of a metabolic reaction or pathway.

It is crucial to consider potential confounding factors such as the kinetic isotope effect, where the heavier isotope can alter reaction rates, and metabolic shunting, where blocking one pathway can redirect flux through another.[9][20]

Conclusion and Future Perspectives

Deuterated diacetyl represents a novel and promising tool for the investigation of acetyl-CoA metabolism. Its unique entry point into the cellular acetyl-CoA pool has the potential to provide new insights into the regulation of central carbon metabolism, lipogenesis, and protein acetylation. As analytical technologies continue to advance in sensitivity and resolution, the application of deuterated diacetyl and other stable isotope tracers will undoubtedly play an increasingly important role in unraveling the complexities of cellular metabolism and its role in human health and disease.

References

- Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. (n.d.). SpringerLink.

- Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. (n.d.).

- Diacetyl (Chemistry) – Study Guide. (n.d.). StudyGuides.com.

- Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. (n.d.). SpringerLink.

- Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused R

- Diacetyl metabolism pathway: Yeast cells in the fermenting wort... (n.d.).

- Protein Acetylation Mechanisms and Research Methods. (n.d.).

- Current trends in protein acetylation analysis. (n.d.).

- The pathways for diacetyl and 2,3-pentandione formation and reduction,... (n.d.).

- Diacetyl. (n.d.). Wikipedia.

- Compound Spotlight: Diacetyl. (2021, April 5).

- Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase. (n.d.). PubMed.

- Identifying Sources of Hepatic Lipogenic Acetyl-CoA Using Stable Isotope Tracers and NMR. (2025, August 6). SpringerLink.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5).

- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.).

- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15).

- The Application of Deuterated Compounds in Elucidating Metabolic P

- Deuterium Metabolic Imaging – Back to the Future. (n.d.).

- Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). SpringerLink.

- Application Notes and Protocols for Metabolic Flux Analysis with Deuterium-Labeled Compounds. (n.d.). Benchchem.

- Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5).